3-(2,5-二氧代吡咯烷-1-基)-N-(2-苯氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of similar compounds. Benzamides are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . They are characterized by a benzamide moiety, which can be modified with different substituents to enhance specific properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid chlorides or sulfonyl chlorides in the presence of a base . For instance, substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide derivatives were synthesized using mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide, followed by a series of reactions including hydrolysis, amination, and reduction . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved by reacting salicylic acid with 4-aminopyridine in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography . For example, the structure of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on the molecular geometry, electronic properties, and potential reactive sites of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including recyclization, which can lead to the formation of new heterocyclic compounds . For instance, the recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with benzoic acid hydrazides produced N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamides . These reactions can be exploited to create compounds with novel properties and potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzamide ring . For example, the luminescent properties of pyridyl substituted benzamides were found to be dependent on the polarity of the solvents, and they exhibited aggregation-enhanced emission and multi-stimuli-responsive properties . The antioxidant activity of benzamide derivatives can also be assessed using assays like the DPPH free radical scavenging test .

科学研究应用

聚合物科学应用

热聚合技术已被用于合成超支化芳香族聚酰胺,展示了相关苯甲酰胺化合物在创造新型聚合物材料方面的潜力。这些聚酰胺在常见有机溶剂中表现出良好的溶解性,并具有表示其分子量的固有粘度,由于其化学和物理特性,使其成为各种工业应用的候选材料 (杨、季凯和柿本,1999).

药学应用

在药学领域,苯甲酰胺衍生物已被确定为组蛋白脱乙酰酶 (HDAC) 的有效抑制剂,HDAC 是一类参与调节基因表达的酶。这些抑制剂,例如 MGCD0103,通过诱导癌细胞中的细胞周期停滞和凋亡,表现出显着的抗癌活性,突出了它们在肿瘤学中的治疗潜力 (周等人,2008).

材料科学和发光

苯甲酰胺衍生物也因其发光特性而被探索,特别是在具有聚集增强发射 (AEE) 特性的材料的开发中。由于这些材料对不同刺激的独特发光响应,它们有望在光电子学和生物成像中得到应用 (Srivastava 等人,2017).

抗氧化特性

对苯甲酰胺衍生物的研究发现了一些具有显着抗氧化活性的化合物,在某些检测中甚至超过了众所周知的抗氧化剂抗坏血酸。这表明在保护免受氧化应激相关损伤方面具有潜在应用 (Tumosienė 等人,2019).

光敏材料

由与苯甲酰胺衍生物相关的前体合成光敏聚(苯并恶唑)材料表明了它们在半导体行业至关重要的微细加工工艺中的光刻胶应用中的用途 (Ebara、Shibasaki 和 Ueda,2003).

安全和危害

属性

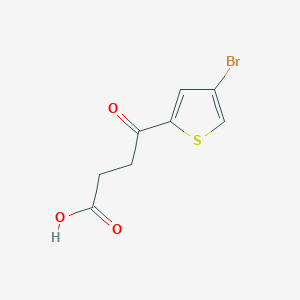

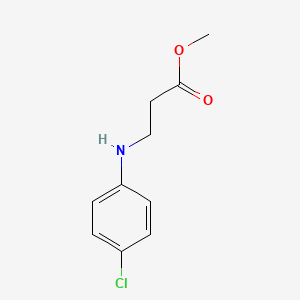

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c26-21-13-14-22(27)25(21)17-8-6-7-16(15-17)23(28)24-19-11-4-5-12-20(19)29-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLOKOGDUUSWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)